WAY-100635 maleate salt
Overview
Description
WAY-100635 maleate salt is a potent and selective 5-HT1A receptor antagonist . It exhibits more than 100-fold selectivity for 5-HT1A relative to a range of other CNS receptors including other 5-HT subtypes, adrenoceptors, dopamine, GABA, histamine, and ion channels .
Synthesis Analysis
The synthesis of WAY-100635 maleate salt involves the compound N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate . The molecular weight of the compound is 538.64 g/mol .Molecular Structure Analysis
The molecular structure of WAY-100635 maleate salt is represented by the formula C25H34N4O2 · C4H4O4 . The compound has a molecular weight of 538.64 Da .Chemical Reactions Analysis
WAY-100635 maleate salt is a highly selective 5-HT1A serotonin receptor antagonist . It has the ability to inhibit brexpiprazole, an antipsychotic drug that regulates serotonin-dopamine activity .Physical And Chemical Properties Analysis
WAY-100635 maleate salt is a white powder . It is soluble in water at a concentration of 25 mg/mL . The compound has a molecular weight of 538.64 and its empirical formula is C25H34N4O2 · C4H4O4 .Scientific Research Applications
Behavioral Neuroscience and Serotonin Receptor Antagonism
WAY-100635 maleate salt is a highly selective 5-HT1A serotonin receptor antagonist . Researchers have employed it to investigate the role of serotonin in various behavioral contexts:
- Cleaner Wrasse Behavior : A study explored whether the behavior of cleaner wrasse fish is regulated by serotonin activity. WAY-100635 was used to block serotonin receptors and assess its impact on their behavior .
- Social Behavior in Rats : In male Wistar rats, WAY-100635 was utilized to inhibit serotonin receptors during the administration of 3,4-methylenedioxymethamphetamine (MDMA). The goal was to induce oxytocin release and enhance social behavior .
Metamorphosis and Developmental Biology
WAY-100635 has been investigated in the context of metamorphosis and developmental processes:
- Ascidian Larvae Metamorphosis : Researchers studied the role of serotonin during metamorphosis in the ascidian Phallusia mammillata larvae. WAY-100635’s effects on serotonin signaling pathways were explored .
Neurotransmitter Systems and Drug Interactions
- Serotonin-Dopamine Interaction : WAY-100635 maleate salt has an ability to inhibit brexpiprazole, an antipsychotic drug that regulates serotonin-dopamine activity .
Functional Brain Mapping and Receptor Distribution
Safety And Hazards
Future Directions
The future directions of WAY-100635 maleate salt research could involve further exploration of its role as a 5-HT1A serotonin receptor antagonist . This could include studying its effects on various behaviors regulated by serotonin activity, its potential to induce oxytocin release in certain animal models, and its role in the metamorphosis of certain marine organisms .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGAHNVCEFUYOV-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474703 | |
Record name | WAY-100635 maleate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
WAY-100635 maleate salt | |
CAS RN |
634908-75-1 | |
Record name | WAY-100635 maleate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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